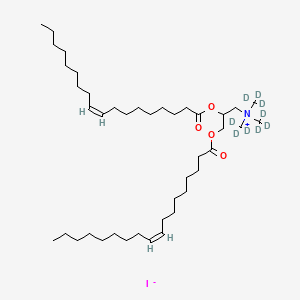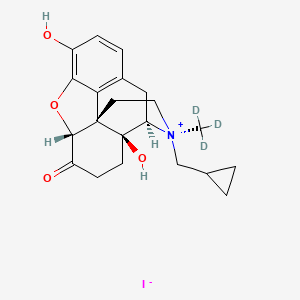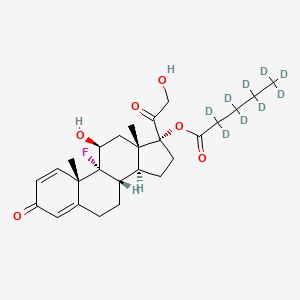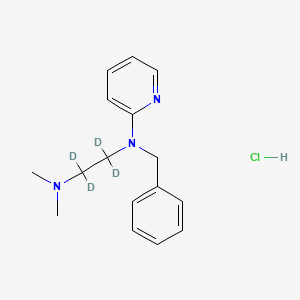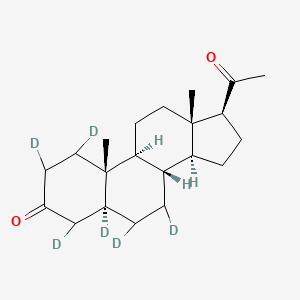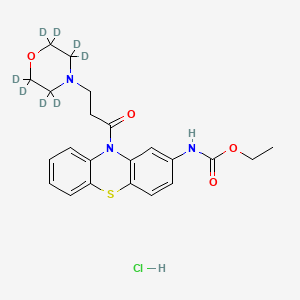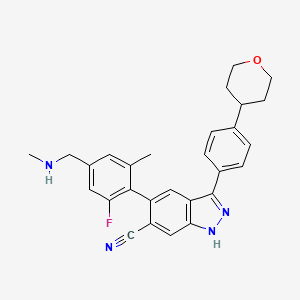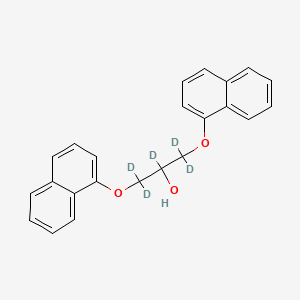
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 is a deuterated derivative of 1,3-Bis(1-naphthalenyloxy)-2-propanol. This compound is often used in scientific research due to its unique properties and applications. The deuterium atoms in the compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as they provide distinct signals that can be easily distinguished from hydrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 can be synthesized through a multi-step process involving the following steps:
Starting Materials: The synthesis begins with the preparation of 1-naphthol and 2,3-dibromopropanol.
Formation of 1,3-Bis(1-naphthalenyloxy)-2-propanol: The 1-naphthol is reacted with 2,3-dibromopropanol in the presence of a base such as potassium carbonate to form 1,3-Bis(1-naphthalenyloxy)-2-propanol.
Deuteration: The final step involves the deuteration of 1,3-Bis(1-naphthalenyloxy)-2-propanol using deuterium oxide (D2O) or another deuterium source to replace the hydrogen atoms with deuterium atoms, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the naphthalenyloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 has several scientific research applications, including:
NMR Spectroscopy: The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Pharmacological Studies: The compound is used as a reference standard in pharmacological studies to understand the metabolism and pharmacokinetics of related drugs.
Material Science: It is used in the synthesis of advanced materials with specific properties for applications in electronics and photonics.
Biological Research: The compound is used in studies involving enzyme kinetics and protein-ligand interactions.
作用機序
The mechanism of action of 1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The deuterium atoms in the compound can also influence the rate of metabolic reactions, providing insights into the metabolic pathways involved.
類似化合物との比較
Similar Compounds
- 1,3-Bis(1-naphthalenyloxy)-2-propanol
- 1,3-Bis(2-naphthalenyloxy)-2-propanol
- 1,3-Bis(1-anthracenyloxy)-2-propanol
Uniqueness
1,3-Bis(1-naphthalenyloxy)-2-propanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and metabolic studies. The deuterium atoms also enhance the stability of the compound, making it more suitable for long-term studies.
特性
分子式 |
C23H20O3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
1,1,2,3,3-pentadeuterio-1,3-dinaphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2/i15D2,16D2,19D |
InChIキー |
PKZXCEVVANTTGF-SJJJQHHHSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)OC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


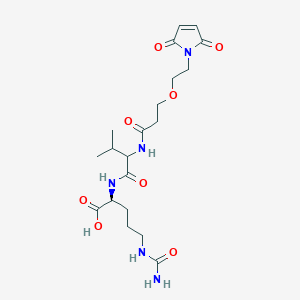

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
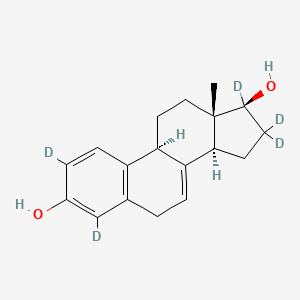
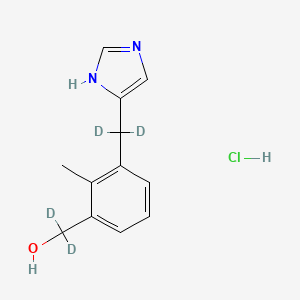
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
